molecular formula C23H22N2O5S B2954491 8-methoxy-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1210143-29-5

8-methoxy-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2954491
CAS No.: 1210143-29-5
M. Wt: 438.5
InChI Key: QINHOPIEUKLPGW-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative featuring a methoxy group at position 8, a piperazine-carbonyliperazine backbone, and a cyclopropane ring fused to a thiophene moiety. The structural complexity arises from the integration of three pharmacophoric elements:

  • Coumarin core: Known for photochemical properties and biological activities (e.g., anticoagulant, antimicrobial) .
  • Piperazine-carbonyliperazine: Enhances solubility and enables interactions with receptors via hydrogen bonding .

Properties

IUPAC Name

8-methoxy-3-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-29-18-5-2-4-14-12-17(23(28)30-20(14)18)22(27)25-9-7-24(8-10-25)21(26)16-13-15(16)19-6-3-11-31-19/h2-6,11-12,15-16H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINHOPIEUKLPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-methoxy-3-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be broken down into several functional groups:

  • Coumarin Backbone : The core structure is a coumarin moiety, which is known for its biological activity.
  • Piperazine Derivative : The presence of a piperazine ring suggests potential interactions with neurotransmitter receptors.
  • Thiophene Substituent : The thiophene ring may contribute to the compound's lipophilicity and biological activity.

Structural Formula

C21H24N2O4S\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines

In vitro studies have evaluated the cytotoxic effects of related compounds on several cancer cell lines. The results are summarized in the table below:

CompoundCell LineIC50 (nM)
Compound ANUGC (Gastric)48
Compound BDLDI (Colon)60
Compound CHEPG2 (Liver)174
Compound DMCF (Breast)288

These findings suggest that modifications in the structure can lead to variations in potency against different cancer types, highlighting the importance of structure-activity relationships (SAR) in drug design.

The proposed mechanisms through which coumarin derivatives exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.
  • Modulation of Enzyme Activity : Inhibiting specific enzymes involved in cancer progression, such as topoisomerases and kinases.
  • Antioxidant Activity : Reducing oxidative stress within cells, which can contribute to cancer development.

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Research indicates that piperazine derivatives can interact with various neurotransmitter systems, including serotonin and dopamine receptors, potentially offering therapeutic benefits in conditions like anxiety and depression.

Example Study: MAO-B Inhibition

Coumarin derivatives have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. A study reported that certain coumarin-chalcone hybrids exhibited strong MAO-B inhibition with IC50 values in the low micromolar range, indicating that similar derivatives may also possess neuroprotective properties.

Comparison with Similar Compounds

Structural Analogues with Coumarin-Piperazine Motifs

Compound Name Key Structural Differences Synthesis Method Melting Point/Physical Data Reference
7-Hydroxy-4-methyl-8-(piperazines)chromen-2-ones (e.g., compounds 2–13) Lacks thiophene-cyclopropane; hydroxy at C7 Reflux with piperazine derivatives + formaldehyde Pale-yellow oils; crystallized from acetone
4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e) Propoxy linker; benzyl substituent on piperazine Aldehyde-piperazine condensation Solid (80% yield)
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g) Methylbenzyl substituent on piperazine Similar to 4e, with 4-methylbenzaldehyde White solid (65% yield)

Key Observations :

  • The direct carbonyl linkage between coumarin and piperazine (vs. propoxy linkers in 4e–4h) may reduce conformational flexibility, affecting target binding .

Thiophene-Piperazine Derivatives

Compound Name Key Structural Differences Synthesis Method Spectral Data Reference
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) Trifluoromethylphenyl substituent; no coumarin HOBt/TBTU-mediated coupling ¹H-NMR: δ 7.45–6.85 (thiophene)
3-(Thiophen-2-ylthio)-1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one Pyridinyl substituent; thioether linkage EDC/HOBt coupling HRMS: m/z 432.0765

Key Observations :

  • Unlike derivatives with trifluoromethyl groups (e.g., compound 21), the target compound’s methoxy-coumarin core may favor interactions with hydrophobic enzyme pockets .

Cyclopropane-Containing Analogues

Compound Name Key Structural Differences Synthesis Method Biological Relevance Reference
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) Nitrophenyl substituent; benzo[b]thiophene Condensation + recrystallization Antifungal/antibacterial potential
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol (8a) Propanol linker; dimethoxybenzo[b]thiophene NaBH4 reduction Improved solubility

Key Observations :

  • Unlike 7f and 8a, the coumarin-thiophene hybrid in the target compound merges two bioactive scaffolds, possibly broadening its pharmacological profile .

Expected Spectral Features :

  • ¹H-NMR : δ 1.5–2.0 (cyclopropane CH2), δ 6.5–7.5 (thiophene and coumarin aromatics), δ 3.5–4.0 (piperazine CH2) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O of coumarin) .

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